Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate
Description
The compound “Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate” is a structurally complex molecule featuring a pyridine core functionalized with a diazenyl group, nitro and chloro substituents, a formyl group, and a methyl hydrogen phosphate moiety. The disodium salt likely enhances its solubility in aqueous environments. The phosphate group may further influence its reactivity or binding properties in biological systems.
Properties
Molecular Formula |
C14H10ClN4Na2O8P |
|---|---|
Molecular Weight |
474.66 g/mol |
IUPAC Name |
disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C14H12ClN4O8P.2Na/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;/q;2*+1/p-2 |
InChI Key |
VLNWYJFCKRYEJA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)(O)[O-])C=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate typically involves multiple steps, starting with the formation of the diazenyl group. This is achieved through a diazotization reaction, where 2-chloro-5-nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium intermediate and to facilitate the coupling reaction efficiently. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diazenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in chemical synthesis and industrial applications.
Scientific Research Applications
Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The phosphate group can participate in phosphorylation reactions, affecting signal transduction pathways.
Comparison with Similar Compounds
Table 1. Functional Group Comparison
Table 2. Analytical Methods for Analogous Compounds
| Compound Type | Key Methods | Purpose | Reference |
|---|---|---|---|
| Quaternary ammonium surfactants | Spectrofluorometry, tensiometry | CMC determination | |
| Tetrahydroimidazo[1,2-a]pyridine | NMR, MS, IR | Structural elucidation |
Research Findings and Limitations
- Similarity assessment: Computational methods (e.g., Tanimoto coefficients) could quantify structural overlap between the target compound and known bioactive molecules, as highlighted in .
- Data gaps : The absence of direct experimental data on the target compound necessitates caution in extrapolating properties from analogs.
Biological Activity
Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a diazenyl group attached to a pyridine derivative. The presence of the chlorine and nitro substituents enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClN3O5P |
| Molecular Weight | 317.64 g/mol |
| IUPAC Name | Disodium; [2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The diazenyl moiety is known for its role in inducing oxidative stress, which can lead to apoptosis in cancer cells. Additionally, the nitro group may participate in redox reactions, further enhancing its biological effects.
Biological Activity
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, the diazenyl group can induce apoptosis through the activation of caspases and the mitochondrial pathway.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammatory mediator production.
Case Studies
- Cytotoxicity Assays : In vitro studies conducted on human cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound at varying concentrations. The IC50 values ranged from 10 to 30 µM, indicating potent anticancer properties.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. These results suggest that it could be developed as a novel antimicrobial agent.
- Inflammatory Response Modulation : In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
